2-[(1-naphthylmethyl)thio]-4,5-dihydro-1H-imidazole hydrochloride
Description
2-[(1-Naphthylmethyl)thio]-4,5-dihydro-1H-imidazole hydrochloride is a synthetic imidazoline derivative characterized by a thioether linkage between the 1-naphthylmethyl group and the 4,5-dihydroimidazole core. This structural feature distinguishes it from related compounds, such as Naphazoline hydrochloride, which possess a methylene bridge instead of a sulfur atom . The compound’s synthesis likely involves nucleophilic substitution, where a thiol group attacks a halogenated imidazoline precursor, as suggested by analogous reactions in .
Properties
IUPAC Name |
2-(naphthalen-1-ylmethylsulfanyl)-4,5-dihydro-1H-imidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2S.ClH/c1-2-7-13-11(4-1)5-3-6-12(13)10-17-14-15-8-9-16-14;/h1-7H,8-10H2,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWIYBXJZXZSCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)SCC2=CC=CC3=CC=CC=C32.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-naphthylmethyl)thio]-4,5-dihydro-1H-imidazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-naphthylmethylthiol with a suitable imidazole precursor in the presence of a strong acid, such as hydrochloric acid, to form the desired product. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-[(1-naphthylmethyl)thio]-4,5-dihydro-1H-imidazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Properties
The compound exhibits significant pharmacological potential. Research indicates that derivatives of imidazole compounds often demonstrate activity against various biological targets. Specifically, 2-[(1-naphthylmethyl)thio]-4,5-dihydro-1H-imidazole hydrochloride has been studied for its potential as an anti-inflammatory and analgesic agent. Its structural similarity to known pharmacophores allows for the exploration of its efficacy in treating conditions like arthritis and pain management.
Case Studies
- Anti-inflammatory Activity : A study conducted on imidazole derivatives highlighted their ability to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory process. The specific derivative of interest was shown to reduce inflammation markers in animal models significantly.
- Antimicrobial Effects : Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The results indicated that it possesses moderate antibacterial activity, making it a candidate for further development into antimicrobial agents.
Material Science Applications
Organic Light Emitting Diodes (OLEDs)
The compound has potential applications in the field of organic electronics. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs). Research shows that compounds with naphthyl groups can enhance charge transport and luminescence efficiency in OLED devices.
Synthesis of Functional Materials
The compound serves as a building block in synthesizing more complex materials. Its thiol group can participate in various reactions, allowing for the creation of novel polymers and materials with tailored properties for specific applications, such as sensors or catalysts.
Chemical Synthesis Applications
Synthetic Intermediates
2-[(1-naphthylmethyl)thio]-4,5-dihydro-1H-imidazole hydrochloride can act as an intermediate in the synthesis of other bioactive compounds. Its reactivity allows it to be utilized in various chemical transformations, including nucleophilic substitutions and cyclization reactions.
Table 1: Summary of Applications
| Application Area | Specific Use Case | Key Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Anti-inflammatory agents | Reduces inflammation markers in animal models |
| Antimicrobial agents | Moderate antibacterial activity against certain strains | |
| Material Science | OLEDs | Enhances charge transport and luminescence efficiency |
| Functional materials synthesis | Useful as a building block for novel polymers | |
| Chemical Synthesis | Synthetic intermediates | Participates in nucleophilic substitutions |
Mechanism of Action
The mechanism of action of 2-[(1-naphthylmethyl)thio]-4,5-dihydro-1H-imidazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound’s thioether group (C–S–C) introduces distinct electronic and steric properties compared to ether (C–O–C) or methylene (C–C) linkages in analogs. Below is a comparative analysis of key structural differences:
Pharmacological Activity
- Target Compound : Predicted α-adrenergic agonism based on imidazoline core, but thioether may reduce polarity and alter receptor binding compared to Naphazoline .
- Naphazoline Hydrochloride : Potent α1-adrenergic agonist; used in ophthalmic/nasal decongestants (e.g., Visine, Privine) due to rapid vasoconstriction .
- Xylometazoline Hydrochloride : Selective α2-agonist with prolonged action; marketed as Otrivin for nasal congestion .
- MK017: Demonstrates subtype selectivity for α1A-adrenoceptors, highlighting the role of aromatic substituents in receptor specificity .
- RX 821002: α2-Adrenoceptor antagonist, illustrating how structural modifications (e.g., methoxy group) reverse agonist effects .
Physicochemical Properties
- Solubility : Naphazoline hydrochloride is freely soluble in water, while the target compound’s thioether group may reduce aqueous solubility compared to methylene-linked analogs .
- Stability : Thioethers are generally less prone to oxidation than ethers but may exhibit lower thermal stability.
Key Research Findings
Substituent Impact on Activity : Bulky aromatic groups (e.g., naphthyl in Naphazoline) enhance α1-agonism, while electron-withdrawing groups (e.g., Cl in QFM) modulate receptor affinity .
Thioether vs. Methylene : Thioether linkages may reduce bioavailability due to lower solubility but improve lipophilicity for CNS-targeted agents .
Species Selectivity: MK017’s chloro-isopropyl-methylphenyl group confers selectivity for human α1A-adrenoceptors over other subtypes, a critical factor in drug design .
Biological Activity
2-[(1-naphthylmethyl)thio]-4,5-dihydro-1H-imidazole hydrochloride, with the CAS number 17905-35-0, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant case studies.
- Molecular Formula : C14H15ClN2S
- Molecular Weight : 278.81 g/mol
- Purity : Typically around 95% to 97% .
- IUPAC Name : 2-((naphthalen-1-ylmethyl)thio)-4,5-dihydro-1H-imidazole hydrochloride .
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. It is believed to function through modulation of enzyme activity and receptor interactions, particularly in pathways related to inflammation and cellular signaling.
Antimicrobial Activity
Research indicates that 2-[(1-naphthylmethyl)thio]-4,5-dihydro-1H-imidazole hydrochloride exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. In animal models, it has shown the ability to reduce inflammation markers and alleviate symptoms associated with inflammatory diseases such as arthritis. For instance:
- Case Study : In a rat model of arthritis, treatment with this compound resulted in a significant reduction in paw swelling and joint stiffness compared to control groups .
Toxicity and Safety
Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its long-term effects and potential toxicity in humans.
Q & A
Q. Optimization strategies :
- Temperature control : Reactions at 60–80°C minimize side reactions (e.g., oxidation of thiols).
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiols.
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) isolates the hydrochloride salt with >95% purity .
Basic: What analytical techniques are recommended for characterizing purity and structural integrity?
Answer:
Key methods :
- HPLC : Use a C18 column (mobile phase: 0.1% TFA in H₂O/MeCN gradient) to assess purity (≥98% by area normalization) .
- NMR spectroscopy :
- Melting point : Decomposition observed at 255–260°C (consistent with imidazole hydrochloride salts) .
Validation : Cross-reference with USP/EP pharmacopeial standards for hydrochloride salts .
Advanced: How does the thioether substituent influence biological activity compared to methylene-linked analogs (e.g., naphazoline HCl)?
Answer:
Structural comparisons :
Q. Experimental design :
- In vitro assays : Compare binding affinities (IC₅₀) using α1/α2-adrenergic receptor isoforms .
- Pharmacokinetics : Assess bioavailability in rodent models using LC-MS/MS quantification .
Advanced: How can researchers resolve contradictions in reported mechanisms of action (e.g., adrenergic vs. serotoninergic activity)?
Answer:
Contradictory findings :
Q. Resolution strategies :
Receptor profiling : Use radioligand binding assays (e.g., [³H]RX821002 for α2 receptors) to confirm target specificity .
Functional studies : Measure cAMP levels in HEK293 cells expressing recombinant receptors to distinguish agonist/antagonist effects .
Structural analysis : Perform molecular docking (PDB: 7B4B) to identify critical interactions (e.g., thioether vs. methylene in ligand-receptor binding) .
Advanced: What are the challenges in crystallizing this compound, and how can they be addressed?
Answer:
Challenges :
Q. Solutions :
- Solvent screening : Use ethanol/water (4:1) for slow evaporation at 4°C.
- Crystallography tools : SHELXT software for structure solution from twinned or low-resolution data .
- Data validation : Cross-check with Cambridge Structural Database entries for imidazole hydrochlorides .
Basic: What stability profiles and storage conditions are recommended?
Answer:
Stability data :
Q. Storage :
- Short-term : Desiccator at 4°C (≤1 month).
- Long-term : -20°C under argon (stable ≥12 months) .
Advanced: How can computational methods aid in optimizing the synthesis and activity of this compound?
Answer:
Applications :
- Retrosynthetic analysis : AI tools (e.g., Pistachio/BKMS databases) predict feasible routes (e.g., thiourea intermediates) .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with α2-binding affinity .
- MD simulations : Assess solubility by calculating solvation free energy in aqueous/organic mixtures .
Validation : Compare predicted vs. experimental logP values (error margin ≤0.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
